molecular formula C9H17N3S B13512958 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol

4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B13512958
M. Wt: 199.32 g/mol
InChI Key: JVZLDKCEMYJDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C9H17N3S and a molecular weight of 199.32 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of the corresponding hydrazinecarbothioamide with an appropriate alkylating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to yield the desired product . The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl and isopropyl groups may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets .

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4-butyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-4-5-6-12-8(7(2)3)10-11-9(12)13/h7H,4-6H2,1-3H3,(H,11,13)

InChI Key

JVZLDKCEMYJDAM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.